molecular formula C15H14O2 B6356522 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1509012-61-6

4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6356522
CAS No.: 1509012-61-6
M. Wt: 226.27 g/mol
InChI Key: VBBYFQUPHLPULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 .


Physical and Chemical Properties Analysis

“4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 198.26 .

Scientific Research Applications

Chemical Structure and Interactions

4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is involved in various chemical interactions and has been studied for its structural properties. For instance, its analog, a natural carbazole isolated from Clausena lansium, exhibits specific molecular torsion angles and intermolecular interactions, as observed in Indizoline1 (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2009). Such structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Antimicrobial and Antioxidant Properties

Research has explored the antimicrobial and antioxidant properties of derivatives of this compound. For example, derivatives synthesized via Vilsmeier-Haack reaction demonstrated significant in vitro antimicrobial activities and promising antioxidant capabilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017). These findings suggest potential pharmaceutical applications.

Applications in Molecular Synthesis

The compound and its analogs are used as scaffolds in the synthesis of various molecular structures. For instance, its use in the preparation of multipodal salicylaldehydes for constructing multinuclear complexes and metal-organic frameworks has been reported (Vereshchagin et al., 2021). This demonstrates the compound's versatility in synthetic chemistry applications.

Biological Activities

Several studies have investigated the biological activities of related biphenyl compounds. For example, biphenyls isolated from Rhynchosia suaveolens displayed antibacterial activity (Khan & Shoeb, 1984). Such studies highlight the potential of this compound derivatives in developing new antibacterial agents.

Photovoltaic Applications

In the field of organic photovoltaics, derivatives of this compound have been used. A study involving a multibranched crystalline molecule synthesized using related carbaldehydes showed potential in fabricating organic photovoltaic cells (Lee et al., 2008). This highlights the compound's relevance in renewable energy research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-9-12(10-16)3-8-15(11)13-4-6-14(17-2)7-5-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBYFQUPHLPULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.